molecular formula C22H23NO6S B11168144 2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11168144
M. Wt: 429.5 g/mol
InChI Key: UGUQELNWSFJRFX-VFNWGFHPSA-N
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Description

2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities. This particular compound is characterized by the presence of a chromenone core, a sulfonyl group, and an isoleucine moiety, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to achieve high yields . The crude product is then purified using techniques such as flash chromatography on silica gel.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chromenone core can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted chromenone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate stands out due to its unique combination of a chromenone core, sulfonyl group, and isoleucine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

(2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C22H23NO6S/c1-4-15(3)21(23-30(26,27)18-10-5-14(2)6-11-18)22(25)28-17-9-7-16-8-12-20(24)29-19(16)13-17/h5-13,15,21,23H,4H2,1-3H3/t15-,21+/m1/s1

InChI Key

UGUQELNWSFJRFX-VFNWGFHPSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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